N,N'-ETHYLENEBIS(4-CHLOROBENZENESULFONAMIDE)
Description
N,N’-ETHYLENEBIS(4-CHLOROBENZENESULFONAMIDE) is a chemical compound with the molecular formula C14H14Cl2N2O4S2 and a molecular weight of 409.313 g/mol . It is characterized by the presence of two 4-chlorobenzenesulfonamide groups connected by an ethylene bridge. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-chloro-N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c15-11-1-5-13(6-2-11)23(19,20)17-9-10-18-24(21,22)14-7-3-12(16)4-8-14/h1-8,17-18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHFAHDJYYABGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N’-ETHYLENEBIS(4-CHLOROBENZENESULFONAMIDE) typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6H4ClSO2Cl+H2NCH2CH2NH2→C6H4ClSO2NHCH2CH2NHSO2C6H4Cl+2HCl
The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
N,N’-ETHYLENEBIS(4-CHLOROBENZENESULFONAMIDE) undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The nitro groups in the compound can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Scientific Research Applications
N,N’-ETHYLENEBIS(4-CHLOROBENZENESULFONAMIDE) is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-ETHYLENEBIS(4-CHLOROBENZENESULFONAMIDE) involves its interaction with biological molecules such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful as an enzyme inhibitor .
Comparison with Similar Compounds
N,N’-ETHYLENEBIS(4-CHLOROBENZENESULFONAMIDE) can be compared with other similar compounds such as:
4-Chlorobenzenesulfonamide: This compound contains a single sulfonamide group and is used as an intermediate in organic synthesis.
4-Nitrobenzenesulfonamide: This compound contains a nitro group and is used as a precursor in the synthesis of dyes and pigments.
The uniqueness of N,N’-ETHYLENEBIS(4-CHLOROBENZENESULFONAMIDE) lies in its bis-sulfonamide structure, which allows it to interact with multiple biological targets simultaneously, enhancing its potential as a versatile reagent in scientific research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
